![molecular formula C11H15NO3 B5873480 2-(2-methoxyphenoxy)-N,N-dimethylacetamide](/img/structure/B5873480.png)
2-(2-methoxyphenoxy)-N,N-dimethylacetamide
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Overview
Description
2-(2-methoxyphenoxy)-N,N-dimethylacetamide, also known as MPMDA, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N,N-dimethylacetamide is not well understood, but it is believed to function as a solubilizer and stabilizer in various chemical reactions. Additionally, 2-(2-methoxyphenoxy)-N,N-dimethylacetamide has been shown to have a low toxicity profile, making it a potentially useful compound in drug delivery applications.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N,N-dimethylacetamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have a low toxicity profile, indicating that it may be a safe compound for use in various applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-methoxyphenoxy)-N,N-dimethylacetamide is its ability to solubilize poorly soluble drugs, making it a potentially useful compound in drug delivery applications. Additionally, 2-(2-methoxyphenoxy)-N,N-dimethylacetamide has a low toxicity profile, making it a safe compound for use in various applications. However, one limitation of 2-(2-methoxyphenoxy)-N,N-dimethylacetamide is its relatively low yield in the synthesis process, which can make it a costly compound to produce.
Future Directions
There are several future directions for the study of 2-(2-methoxyphenoxy)-N,N-dimethylacetamide. One potential area of research is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further investigation into the mechanism of action of 2-(2-methoxyphenoxy)-N,N-dimethylacetamide could provide insights into its potential use in various applications. Finally, the use of 2-(2-methoxyphenoxy)-N,N-dimethylacetamide as a drug delivery system could be further explored, particularly in the development of new therapies for poorly soluble drugs.
In conclusion, 2-(2-methoxyphenoxy)-N,N-dimethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. While further research is needed to fully understand its mechanism of action and potential uses, 2-(2-methoxyphenoxy)-N,N-dimethylacetamide has shown promise as a solubilizer and stabilizer in various chemical reactions, as well as a potential drug delivery system.
Synthesis Methods
The synthesis of 2-(2-methoxyphenoxy)-N,N-dimethylacetamide involves the reaction of 2-methoxyphenol with N,N-dimethylacetamide in the presence of a catalyst. The resulting compound is then purified using various techniques, including column chromatography and recrystallization. The yield of the synthesis process is typically around 50-60%.
Scientific Research Applications
2-(2-methoxyphenoxy)-N,N-dimethylacetamide has been studied for its potential use in various scientific research applications, including as a reagent in organic synthesis, a solvent in chemical reactions, and a stabilizer in polymer chemistry. Additionally, 2-(2-methoxyphenoxy)-N,N-dimethylacetamide has been investigated for its potential use as a drug delivery system due to its ability to solubilize poorly soluble drugs.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)11(13)8-15-10-7-5-4-6-9(10)14-3/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCXFHNGUJROFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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